

7-Chloroquinolin-8-amine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloroquinolin-8-amine

Cat. No.: B1296123

[Get Quote](#)

An In-depth Technical Guide on **7-Chloroquinolin-8-amine**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **7-Chloroquinolin-8-amine**. This compound is a significant member of the quinoline family, a class of heterocyclic aromatic organic compounds that form the backbone of various pharmaceuticals and biologically active molecules. The strategic placement of the chloro and amine groups on the quinoline scaffold makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **7-Chloroquinolin-8-amine** are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

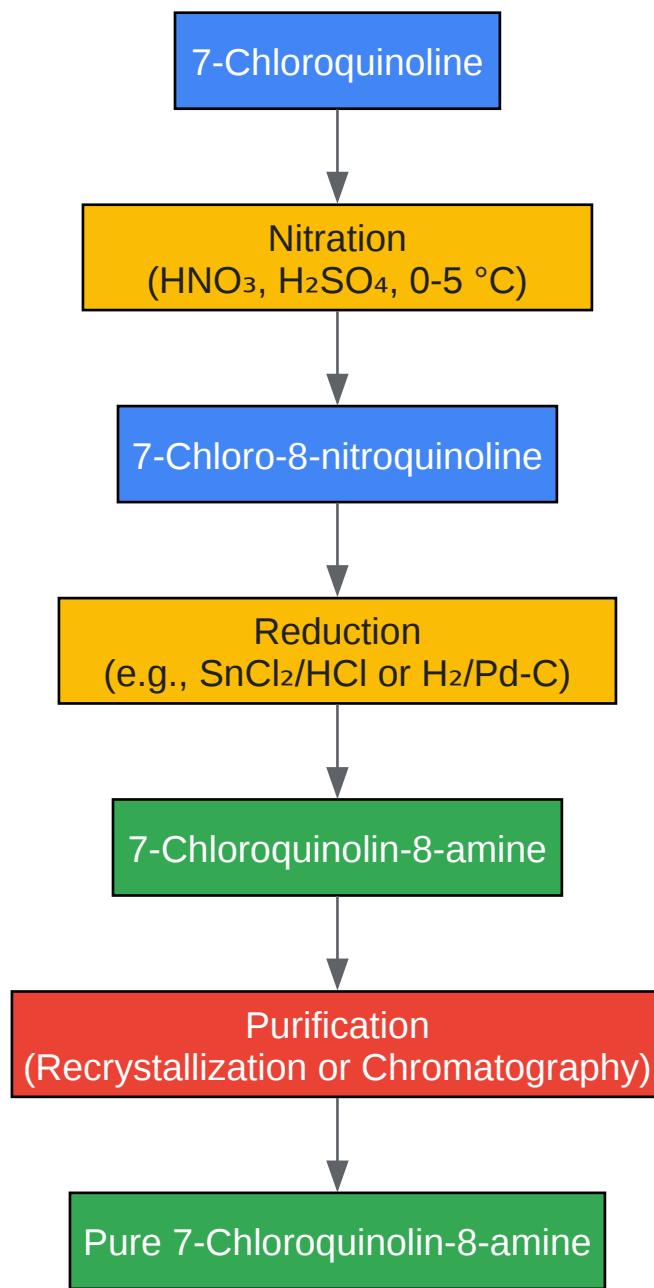
Property	Value	Source(s)
IUPAC Name	7-chloroquinolin-8-amine	[1]
Synonyms	8-Amino-7-chloroquinoline, 7-Chloro-8-aminoquinoline	[1] [2]
CAS Number	6338-98-3	[1]
Molecular Formula	C ₉ H ₇ CIN ₂	[1]
Molecular Weight	178.62 g/mol	[1] [2]
Appearance	Colorless or light yellow needle-like crystals	[2]
Melting Point	73 °C	[2]
Boiling Point	Estimated: 278 °C at 760 mmHg (based on 7-chloro-8-methylquinoline)	[3]
Solubility	Insoluble in water; soluble in ethanol, ether, and chloroform.	[2]
pKa	Data not available. For comparison, the pKa of 4-amino-7-chloroquinoline and 7-chloroquinoline have been documented.	[4] [5]
Storage	2-8°C, protect from light.	[2]

Chemical Structure and Identifiers

The structure of **7-Chloroquinolin-8-amine** is defined by a quinoline ring system substituted with a chlorine atom at position 7 and an amine group at position 8.

Identifier	String	Source(s)
SMILES	C1=CC2=C(C(=C(C=C2)Cl)N)N=C1	[1]
InChI	InChI=1S/C9H7ClN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2	[1]
InChIKey	KXIVDGBOGABQHA-UHFFFAOYSA-N	[1]

Chemical Structure:


Caption: 2D structure of **7-Chloroquinolin-8-amine**.

Experimental Protocols

Synthesis of 7-Chloroquinolin-8-amine

The primary route for synthesizing **7-Chloroquinolin-8-amine** is through the chemical reduction of its nitro precursor, 7-chloro-8-nitroquinoline.[\[2\]](#)

Workflow for the Synthesis of **7-Chloroquinolin-8-amine**

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **7-Chloroquinolin-8-amine**.

Step 1: Synthesis of 7-Chloro-8-nitroquinoline (Precursor)

This protocol is adapted from a similar synthesis of 7-methyl-8-nitroquinoline.[6]

- Materials: 7-chloroquinoline, fuming nitric acid (HNO_3), concentrated sulfuric acid (H_2SO_4).

- Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-chloroquinoline (1.0 eq) in concentrated H_2SO_4 . Cool the mixture to -5 °C using an ice-salt bath.
 - Prepare the nitrating mixture by slowly adding fuming HNO_3 (1.05 eq) to a separate portion of concentrated H_2SO_4 , keeping the temperature low.
 - Add the nitrating mixture dropwise to the stirred 7-chloroquinoline solution, maintaining the reaction temperature at or below -5 °C.
 - After the addition is complete, allow the reaction to stir for an additional 40-60 minutes at low temperature.
 - Carefully pour the reaction mixture onto crushed ice. The precipitate formed is the crude 7-chloro-8-nitroquinoline.
 - Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
 - Dry the product under vacuum.

Step 2: Reduction to **7-Chloroquinolin-8-amine**

This is a general procedure for the reduction of an aromatic nitro group.

- Materials: 7-chloro-8-nitroquinoline, stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH) solution.
- Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
- Procedure:
 - Suspend 7-chloro-8-nitroquinoline (1.0 eq) in ethanol in a round-bottom flask.

- Add a solution of stannous chloride dihydrate (3-5 eq) in concentrated HCl to the suspension.
- Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it onto ice.
- Basify the mixture by slowly adding a concentrated NaOH solution until the pH is >10 to precipitate the tin salts.
- Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield crude **7-Chloroquinolin-8-amine**.

Purification

The crude product can be purified by one of the following methods:

- Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals of the pure compound, which can then be collected by filtration.[\[7\]](#)
- Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography, eluting with a suitable solvent system such as a gradient of ethyl acetate in hexane.[\[8\]](#)
- Acid-Base Extraction/Precipitation: As an amine, the compound can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by adding a base. A specialized method involves using trichloroacetic acid to selectively precipitate the amine salt from a solution containing impurities.[\[9\]](#)

Analytical Methods

The identity and purity of **7-Chloroquinolin-8-amine** can be confirmed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), can be developed for purity assessment. Detection is typically performed using a UV detector at a wavelength where the compound has strong absorbance.[10][11]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for assessing the purity and identifying volatile impurities. A non-polar capillary column is typically used, and the mass spectrometer provides structural information for both the main compound and any impurities.[12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for structural elucidation and confirmation. The chemical shifts, splitting patterns, and integration of the proton signals, along with the carbon chemical shifts, provide a definitive fingerprint of the molecule.
- Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of reactions and assessing the purity of fractions during purification. A suitable mobile phase (e.g., ethyl acetate/hexane) and a silica gel plate are used, with visualization under UV light.

Biological Relevance of the 7-Chloroquinoline Scaffold

The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry. It is a key structural component of the widely-known antimalarial drug, chloroquine.[13] Derivatives of 7-chloroquinoline have been extensively investigated for a variety of therapeutic applications, demonstrating a broad range of biological activities.

- Antimalarial Activity: Many 7-chloroquinoline derivatives exhibit potent activity against *Plasmodium falciparum*, the parasite responsible for malaria. Their mechanism often involves interfering with the parasite's ability to detoxify heme within its digestive vacuole.[13]
- Anticancer Activity: The 7-chloroquinoline scaffold has been explored for its potential in cancer therapy. Some derivatives have shown cytotoxic effects against various cancer cell

lines, including breast and colon cancer.[14][15] The proposed mechanisms include the inhibition of autophagy, a cellular process that cancer cells can use to survive.[13]

- Antimicrobial and Antibacterial Activity: Research has also demonstrated that certain 7-chloroquinoline analogs possess antibacterial and antifungal properties, making them interesting candidates for the development of new anti-infective agents.[16]

The diverse biological profile of the 7-chloroquinoline nucleus underscores the importance of **7-Chloroquinolin-8-amine** as a key building block for the synthesis of new and potentially more effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 7-Chloroquinolin-8-amine | C9H7CIN2 | CID 224784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Chloro-8-aminoquinoline | 6338-98-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 7-Chloroquinoline | C9H6CIN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-7-chloroquinoline | C9H7CIN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 10. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- To cite this document: BenchChem. [7-Chloroquinolin-8-amine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296123#7-chloroquinolin-8-amine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1296123#7-chloroquinolin-8-amine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com